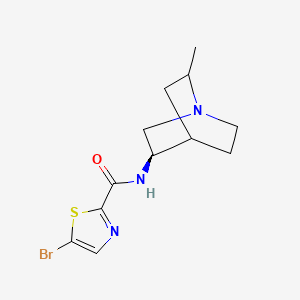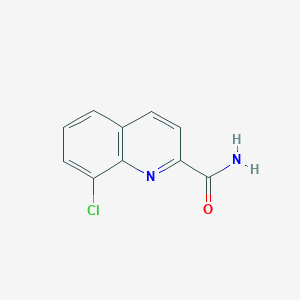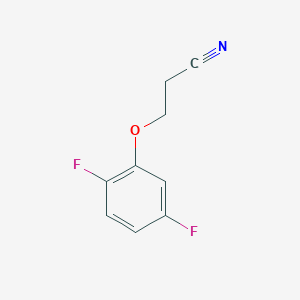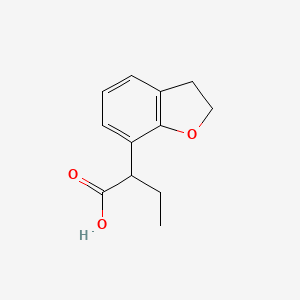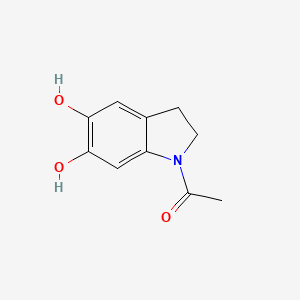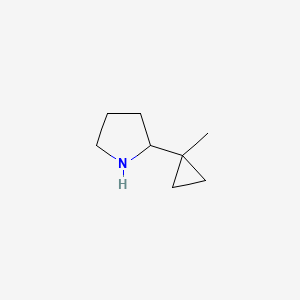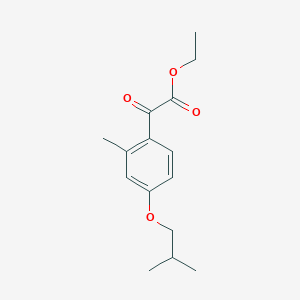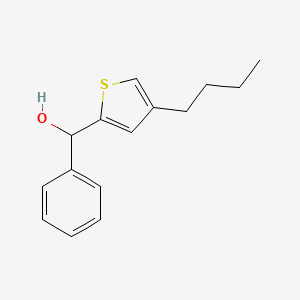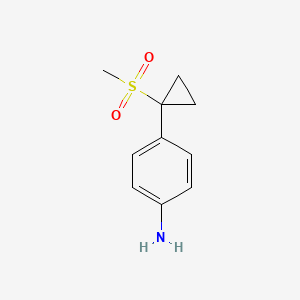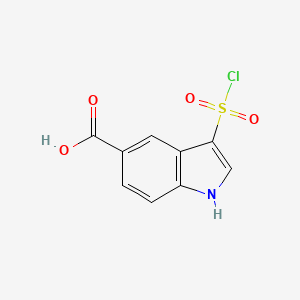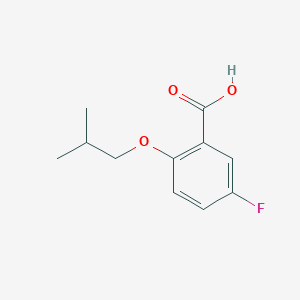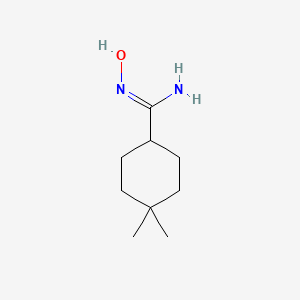
N'-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide is a chemical compound with the molecular formula C₉H₁₈N₂O and a molecular weight of 170.25 g/mol . This compound is known for its unique structure, which includes a cyclohexane ring substituted with hydroxy and carboximidamide groups. It is primarily used in research and industrial applications due to its reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide typically involves the reaction of 4,4-dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an organic solvent like ethanol under reflux conditions . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield . The compound is then subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 4,4-dimethylcyclohexane-1-carboximidamide.
Reduction: 4,4-dimethylcyclohexane-1-carboxamide.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The carboximidamide group can interact with nucleophilic residues in proteins, leading to covalent modifications . These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4-dimethylcyclohexanone: A precursor in the synthesis of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide.
4,4-dimethylcyclohexane-1-carboxamide: A reduction product of N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide.
4,4-dimethylcyclohexane-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboximidamide group.
Uniqueness
N’-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide is unique due to its combination of hydroxy and carboximidamide functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
N'-hydroxy-4,4-dimethylcyclohexane-1-carboximidamide |
InChI |
InChI=1S/C9H18N2O/c1-9(2)5-3-7(4-6-9)8(10)11-12/h7,12H,3-6H2,1-2H3,(H2,10,11) |
Clave InChI |
VYVZPLAZEOJQSB-UHFFFAOYSA-N |
SMILES isomérico |
CC1(CCC(CC1)/C(=N/O)/N)C |
SMILES canónico |
CC1(CCC(CC1)C(=NO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


